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Compound of Interest

Compound Name: (R)-DI-2-Naphthylprolinol

Cat. No.: B135629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties

of (R)-DI-2-Naphthylprolinol, a chiral organocatalyst with significant applications in

asymmetric synthesis. This document details its physicochemical properties, provides a

detailed experimental protocol for its synthesis, and explores its catalytic activity in

enantioselective reactions.

Core Properties and Data
(R)-DI-2-Naphthylprolinol, also known as (R)-(-)-α,α-Di(2-naphthyl)-2-pyrrolidinemethanol, is

a white to light yellow crystalline powder. Its fundamental properties are summarized in the

table below. The data for the enantiomer, (S)-(−)-α,α-Di-(2-naphthyl)-2-pyrrolidine methanol, is

included for comparison and is expected to be identical for the (R)-enantiomer in non-chiral

environments.
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Property Value Reference

Chemical Name
(R)-(-)-α,α-Di(2-naphthyl)-2-

pyrrolidinemethanol

Synonyms (R)-DI-2-Naphthylprolinol

CAS Number 130798-48-0 [1]

Molecular Formula C₂₅H₂₃NO [2]

Molecular Weight 353.46 g/mol [2]

Appearance
White to light yellow crystal

powder

Melting Point
138-143 °C (for (S)-

enantiomer)

Boiling Point 528.2 °C at 760 mmHg

Optical Activity
[α]₂₂/D -98.0°, c = 1 in

methanol (for (S)-enantiomer)

Synthesis of (R)-DI-2-Naphthylprolinol
The synthesis of enantiomerically pure diarylprolinols like (R)-DI-2-Naphthylprolinol is
typically achieved starting from the corresponding enantiomer of proline. The following is a

representative experimental protocol for the synthesis of a diarylprolinol, which can be adapted

for the specific synthesis of (R)-DI-2-Naphthylprolinol by using 2-naphthyl Grignard reagents.

Experimental Protocol: Synthesis of Diarylprolinols
This protocol is based on the general method for preparing enantiomerically pure

diarylprolinols.

Step 1: N-Benzylation of D-Proline

In a suitable reaction vessel, dissolve D-proline in an inert solvent such as

dimethylformamide (DMF).
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Add an alkali metal salt, such as sodium bicarbonate, to the solution.

Add benzyl chloride and heat the reaction mixture to a temperature between 60°C and

100°C.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC).

Upon completion, cool the reaction mixture and extract the N-benzyl-D-proline product.

Step 2: Grignard Reaction with 2-Naphthylmagnesium Bromide

Prepare a Grignard reagent from 2-bromonaphthalene and magnesium turnings in an

anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

In a separate flask, protect the carboxylic acid of N-benzyl-D-proline, for example, by

converting it to its methyl ester.

Slowly add the 2-naphthylmagnesium bromide solution to the protected N-benzyl-D-proline

at a low temperature (e.g., 0°C). An excess of the Grignard reagent is typically required.

Allow the reaction to warm to room temperature and stir until the reaction is complete.

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

Extract the crude product with an organic solvent, dry the organic layer over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

The N-benzyl protecting group can be removed by catalytic hydrogenation. Dissolve the

product from the previous step in a suitable solvent (e.g., ethanol) and add a palladium-on-

carbon catalyst.

Subject the mixture to a hydrogen atmosphere until the deprotection is complete.

Filter off the catalyst and concentrate the filtrate to obtain the crude (R)-DI-2-
Naphthylprolinol.
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Purify the product by recrystallization or column chromatography.

Synthesis of (R)-DI-2-Naphthylprolinol

D-Proline N-Benzyl-D-Proline

Benzyl Chloride,
NaHCO3, DMF Protected N-Benzyl-D-ProlineEsterification N-Benzyl-(R)-DI-2-Naphthylprolinol

2-Naphthylmagnesium
Bromide

2-Bromonaphthalene 2-Naphthylmagnesium Bromide
Mg, THF

(R)-DI-2-NaphthylprolinolH2, Pd/C
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Caption: Synthetic pathway for (R)-DI-2-Naphthylprolinol.

Application in Asymmetric Catalysis
(R)-DI-2-Naphthylprolinol is a powerful organocatalyst used to induce chirality in a variety of

chemical transformations. It is particularly effective in the enantioselective reduction of prochiral

ketones to their corresponding chiral secondary alcohols.

Enantioselective Reduction of Ketones
In the presence of a borane source, (R)-DI-2-Naphthylprolinol forms a chiral oxazaborolidine

intermediate in situ. This intermediate, often referred to as a Corey-Bakshi-Shibata (CBS)

catalyst, coordinates to the ketone and delivers a hydride from the borane stereoselectively to

one face of the carbonyl group, resulting in the formation of a specific enantiomer of the

alcohol.

Experimental Protocol: Asymmetric Ketone Reduction
In a flame-dried flask under an inert atmosphere, dissolve (R)-DI-2-Naphthylprolinol
(typically 5-10 mol%) in an anhydrous solvent such as THF.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b135629?utm_src=pdf-body-img
https://www.benchchem.com/product/b135629?utm_src=pdf-body
https://www.benchchem.com/product/b135629?utm_src=pdf-body
https://www.benchchem.com/product/b135629?utm_src=pdf-body
https://www.benchchem.com/product/b135629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex) to the

solution and stir to form the oxazaborolidine catalyst.

Cool the mixture to the desired temperature (e.g., -78°C).

Slowly add a solution of the prochiral ketone in the same solvent.

Stir the reaction mixture at the low temperature until the starting material is consumed

(monitored by TLC or GC).

Quench the reaction by the slow addition of methanol.

Allow the mixture to warm to room temperature and remove the solvent under reduced

pressure.

Work up the reaction mixture by adding a dilute acid and extracting the product with an

organic solvent.

Dry the organic layer, concentrate, and purify the chiral alcohol product by column

chromatography.

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Catalytic Cycle for Asymmetric Ketone Reduction

(R)-DI-2-Naphthylprolinol + Borane Chiral Oxazaborolidine
Catalyst

Ketone Coordination
Complex

Prochiral Ketone
Diastereoselective
Hydride Transfer

Borane
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Caption: Catalytic cycle of ketone reduction.
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Role in Drug Development
The ability of (R)-DI-2-Naphthylprolinol and related chiral catalysts to facilitate the synthesis

of enantiomerically pure compounds is of paramount importance in drug development. Many

pharmaceuticals are chiral molecules, and often only one enantiomer exhibits the desired

therapeutic effect while the other may be inactive or even harmful. The use of organocatalysts

like (R)-DI-2-Naphthylprolinol allows for the efficient and selective production of the desired

enantiomer, which is a critical step in the synthesis of many modern drugs. While direct

applications of (R)-DI-2-Naphthylprolinol in the synthesis of specific commercial drugs are

often proprietary, its utility in creating key chiral building blocks is widely recognized in the

pharmaceutical industry. The naphthyl groups in its structure can also play a role in the

biological activity of molecules, with some naphthyl derivatives showing potential as inhibitors

of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV.

Conclusion
(R)-DI-2-Naphthylprolinol is a valuable and versatile chiral organocatalyst. Its well-defined

structure and predictable stereochemical control make it an essential tool for researchers and

professionals in organic synthesis and drug development. The methodologies outlined in this

guide provide a foundation for its synthesis and application in the creation of complex,

enantiomerically pure molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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